molecular formula C7H11N3 B13096842 5-ethyl-N-methylpyrimidin-2-amine CAS No. 90008-44-9

5-ethyl-N-methylpyrimidin-2-amine

Cat. No.: B13096842
CAS No.: 90008-44-9
M. Wt: 137.18 g/mol
InChI Key: HAUWYEXWTQWCCH-UHFFFAOYSA-N
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Description

5-Ethyl-N-methylpyrimidin-2-amine ( 90008-44-9) is an organic compound with the molecular formula C 7 H 11 N 3 and a molecular weight of 137.18 g/mol . This compound belongs to the aminopyrimidine class of heterocyclic amines, which are characterized by a pyrimidine ring substituted with an amino group . The aminopyrimidine structure is a fundamental scaffold in medicinal chemistry and drug discovery, serving as a key building block for the synthesis of more complex molecules . Pyrimidin-2-amine derivatives are of significant research interest due to their wide range of potential biological activities. They are frequently explored as core structures in the development of kinase inhibitors . For instance, structurally related N -(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives have been investigated as highly selective JAK2 inhibitors for the treatment of myeloproliferative neoplasms . Other research areas for pyrimidine analogues include their investigation as dihydrofolate reductase (DHFR) inhibitors, anti-viral agents, and anti-inflammatory compounds, highlighting the versatility of this chemical motif . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

90008-44-9

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

5-ethyl-N-methylpyrimidin-2-amine

InChI

InChI=1S/C7H11N3/c1-3-6-4-9-7(8-2)10-5-6/h4-5H,3H2,1-2H3,(H,8,9,10)

InChI Key

HAUWYEXWTQWCCH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(N=C1)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-methylpyrimidin-2-amine typically involves the reaction of ethylamine with N-methylpyrimidine-2-carboxamide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as sodium ethoxide. The reaction mixture is heated to reflux for several hours, followed by cooling and purification to obtain the desired product .

Industrial Production Methods

Industrial production of 5-ethyl-N-methylpyrimidin-2-amine may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-methylpyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Mechanism of Action

The mechanism of action of 5-ethyl-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets within cells. The compound can inhibit the activity of certain enzymes, such as dihydrofolate reductase, which is crucial for DNA synthesis and cell proliferation. This inhibition leads to the disruption of cellular processes, ultimately resulting in the death of the target cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

Substituents on the pyrimidine ring significantly influence electronic properties, solubility, and intermolecular interactions. Below is a comparative analysis of key analogs:

Table 1: Substituent Effects on Pyrimidine Derivatives
Compound Name Substituents Molecular Formula Key Structural/Functional Features
5-Ethyl-N-methylpyrimidin-2-amine 5-Ethyl, 2-N-methyl C₇H₁₁N₃ Ethyl enhances lipophilicity; N-methyl reduces hydrogen-bonding potential.
5-Bromo-N-methylpyrimidin-2-amine 5-Bromo, 2-N-methyl C₅H₆BrN₃ Bromine increases molecular weight and electronegativity; planar pyrimidine ring with N–H···N and C–H···Br interactions .
5-Methyl-N-(3-(methylthio)phenyl)pyrimidin-2-amine 5-Methyl, 2-N-(methylthiophenyl) C₁₂H₁₃N₃S Methylthio group introduces sulfur-based interactions; high purity (99%) via RP-HPLC .
5-[(4-Ethoxyanilino)methyl]-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine Multiple aryl and ethoxy groups C₂₈H₂₈FN₅O Bulky substituents induce dihedral angles (15–77°) and π-π stacking interactions .
5-Chloro-2-(5-chloropyridin-2-yl)-N-alkylpyrimidin-4-amine derivatives 5-Chloro, 2-pyridyl, N-alkyl C₁₆H₁₄Cl₂N₄ Chlorine and pyridyl groups enhance halogen bonding and metal coordination potential .

Key Observations:

  • Electronic Effects: Electron-withdrawing groups (e.g., Br, Cl) increase polarity and reactivity, while alkyl groups (e.g., ethyl, methyl) enhance lipophilicity .
  • Hydrogen Bonding: N-Methylation reduces hydrogen-bond donor capacity compared to primary amines, as seen in 5-bromo-N-methylpyrimidin-2-amine .

Structural and Functional Insights

Crystallographic Data
  • 5-Bromo-N-methylpyrimidin-2-amine: Exhibits a planar pyrimidine ring (RMS deviation: 0.0071 Å) with intermolecular N–H···N and C–H···Br hydrogen bonds forming 2D clusters .
  • 5-[(4-Ethoxyanilino)methyl]-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine: Asymmetric unit contains two independent molecules with dihedral angles (2.7–77.5°) and π-π stacking (interplanar spacing: 3.647 Å) .

Biological Activity

5-ethyl-N-methylpyrimidin-2-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring with an ethyl group at the 5-position and a methyl group at the nitrogen atom, giving it the molecular formula C7H10N2C_7H_{10}N_2 and a molecular weight of 137.18 g/mol. This unique structure enhances its lipophilicity, potentially facilitating better absorption and interaction with biological membranes compared to simpler analogs.

Research indicates that 5-ethyl-N-methylpyrimidin-2-amine may exert its biological effects primarily through the inhibition of enzymes critical for DNA synthesis and cell proliferation. Notably, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme involved in the folate synthesis pathway, which is essential for nucleotide synthesis in both prokaryotic and eukaryotic cells.

Antimicrobial and Antiviral Properties

Studies have highlighted the compound's potential antimicrobial and antiviral activities. Its inhibitory action on DHFR suggests possible therapeutic applications in treating infections and cancers where folate metabolism is disrupted.

Anti-inflammatory Effects

Recent investigations into similar pyrimidine derivatives have shown promising anti-inflammatory properties. For instance, compounds structurally related to 5-ethyl-N-methylpyrimidin-2-amine demonstrated significant inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. The IC50 values for these derivatives were comparable to established anti-inflammatory drugs like celecoxib .

Case Studies and Research Findings

Case Study: Inhibition of Dihydrofolate Reductase

In a study examining various pyrimidine derivatives, 5-ethyl-N-methylpyrimidin-2-amine was tested against DHFR in vitro. The results indicated that it inhibited the enzyme in a dose-dependent manner, with significant effects observed at concentrations as low as 10 μM. The study concluded that this compound could be a lead candidate for developing new antifolate drugs.

Table 1: Comparison of Biological Activities

Compound NameActivity TypeIC50 (μM)Reference
5-Ethyl-N-methylpyrimidin-2-amineDHFR Inhibition10
Similar Pyrimidine DerivativeCOX-2 Inhibition0.04
CelecoxibCOX-2 Inhibition0.04

Synthesis and Industrial Applications

The synthesis of 5-ethyl-N-methylpyrimidin-2-amine typically involves the reaction of ethylamine with N-methylpyrimidine-2-carboxamide under reflux conditions using solvents like ethanol and catalysts such as sodium ethoxide. In industrial applications, optimizing the synthesis process can enhance yield and purity, making it suitable for pharmaceutical development.

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